Boc-(2R,3S)-AHPA
Description
Significance of α-Hydroxy-β-Amino Acid Architectures in Bioactive Molecules
α-Hydroxy-β-amino acid architectures are highly valued in the development of bioactive molecules, peptidomimetics, and foldamers. cenmed.com These non-proteinogenic amino acids serve as crucial building blocks for poly-functionalized molecules with diverse biological activities. cenmed.com They are frequently found in polypeptide natural products and pharmaceuticals, acting as prominent intermediates in the biosynthesis of various cyclic peptide and small molecule antibiotics, including compounds like hypeptin, katanosin B, and chloramphenicol. nih.gov
A key advantage of incorporating β-amino acid derivatives, such as those with an α-hydroxy group, into peptide-based structures is their enhanced resistance to proteolysis compared to conventional α-peptides. nih.gov This increased stability is particularly relevant for drug development, where proteolytic degradation can limit the efficacy and half-life of therapeutic agents. nih.gov Beyond their stability, these architectures contribute to a range of biological functions, encompassing antimicrobial activity, inhibition of protein-protein interactions, agonism or antagonism of G-protein coupled receptor (GPCR) ligands, and anti-angiogenic activity. nih.gov The versatility of α-hydroxy-β-amino acids makes them profitable compounds in the pharmaceutical industry. cenmed.com
Stereochemical Importance of the (2R,3S)-Configuration in Synthetic and Biological Contexts
Stereochemistry is a fundamental determinant of biological activity and drug action, profoundly influencing target binding, metabolism, and distribution within biological systems. chem960.com Natural products, which often serve as inspiration for drug discovery, are typically biosynthesized in an enantiomerically pure form, underscoring the critical role of specific stereoisomers. chem960.com For many classes of compounds, the precise stereochemical configuration dictates potency and pharmacokinetic properties. chem960.com
The (2R,3S)-configuration of AHPA is particularly significant. Studies on AHPA derivatives have demonstrated that changes in the configuration of chiral centers can drastically alter their structure-activity relationships, especially in the context of enzyme inhibition. nih.gov For instance, while the (2R,3S)-AHPA scaffold itself is important, related stereoisomers like (2S,3R)-AHPA derivatives have been extensively investigated as enkephalinase inhibitors, showing an ability to augment met5-enkephalin-induced antinociception. labsolu.ca Similarly, allophenylnorstatine, which is (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been identified as a potent and selective component in HIV-1 protease inhibitors. invivochem.cn This highlights that even subtle differences in stereochemistry can lead to distinct biological profiles, emphasizing the necessity for precise stereochemical control in the synthesis and application of AHPA derivatives like Boc-(2R,3S)-AHPA.
Historical Context of AHPA Derivatives in Enzyme Inhibitor Discovery
AHPA derivatives have a rich history as chiral building blocks in the discovery and development of various enzyme inhibitors. This class of compounds has been instrumental in targeting enzymes such as aminopeptidase (B13392206) N (APN), HIV-1 protease, and renin. nih.gov
A seminal example is Bestatin (B1682670) (PubChem CID 72172), an aminopeptidase inhibitor originally isolated from Streptomyces olivoreticuli. fishersci.cawikipedia.org Bestatin, chemically known as [(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-leucine, features the AHPA scaffold as its most crucial structural component. nih.gov Its discovery paved the way for the design of numerous analogues. Research has shown that various (2RS,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives exhibit potent inhibitory activities against APN, with some compounds demonstrating even superior inhibitory effects compared to Bestatin. nih.gov
Furthermore, Boc-protected AHPA derivatives, such as Boc-allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid], have been extensively utilized as core structures in the development of HIV-1 protease inhibitors. invivochem.cn The success of enzyme inhibitors, which constitute approximately half of all marketed drugs, underscores the enduring importance of scaffolds like AHPA in medicinal chemistry. The ongoing exploration of AHPA derivatives continues to contribute to innovative strategies in enzyme inhibitor design, screening, synthesis, and biological evaluation, including through advanced methodologies like Artificial Intelligence-Driven Drug Discovery (AIDD).
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
BHTRKISIDQZUQX-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Role of Boc 2r,3s Ahpa As a Chiral Building Block in Organic and Medicinal Chemistry
Precursor in the Construction of Complex Bioactive Molecules
Boc-(2R,3S)-AHPA and its stereoisomers are instrumental in the synthesis of a variety of complex bioactive molecules, particularly enzyme inhibitors. The α-hydroxy-β-amino acid motif present in AHPA derivatives is a common feature in natural products with diverse biological activities, making them attractive synthetic targets mdpi.com.
One prominent application is its use in the synthesis of protease inhibitors . For instance, the (2S,3R) stereoisomer of Boc-AHPA is a key component in the synthesis of bestatin (B1682670) and its analogs cenmed.com. Bestatin, an aminopeptidase (B13392206) N (APN) inhibitor derived from Streptomyces olivoreticuli, contains the 3-amino-2-hydroxy-4-phenylbutanoyl moiety, which is structurally related to AHPA fishersci.cawikipedia.orgresearchgate.net. The (2S,3R) configuration of this moiety is crucial for its optimal enzyme-binding affinity in bestatin synthesis . Beyond bestatin, the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, also referred to as phenylnorstatine, has been directly incorporated into macrocyclic HIV-1 protease inhibitors, highlighting its utility in developing antiviral agents purdue.edu.
Beyond protease inhibition, derivatives of Boc-AHPA have demonstrated potential in other therapeutic areas. Research indicates that certain Boc-AHPA derivatives can inhibit specific enzymes linked to neurodegenerative diseases , suggesting their utility in developing treatments for conditions such as Alzheimer's disease . Furthermore, preliminary investigations propose that Boc-AHPA may exhibit neuroprotective effects , possibly by preserving enkephalins, which could help mitigate neurodegenerative processes associated with opioid peptide depletion . Some derivatives of Boc-AHPA have also been explored for their anticancer potential , with in vitro studies showing that certain analogs can inhibit tumor cell growth by inducing apoptosis .
Integration into Combinatorial Library Synthesis for Lead Generation
The defined stereochemistry and versatile functional groups of this compound make it an ideal chiral building block for combinatorial library synthesis, a powerful strategy for lead generation in drug discovery scielo.brimperial.ac.ukscribd.com. Combinatorial chemistry enables the rapid synthesis of a large number of diverse compounds, which can then be screened for desired biological activities using high-throughput screening (HTS) imperial.ac.ukscribd.com.
In this context, this compound can be incorporated into various positions within a molecular scaffold using techniques such as split-and-mix synthesis or parallel synthesis scielo.brimperial.ac.uk. These methods allow for the systematic variation of substituents around the core AHPA structure, generating libraries with broad chemical diversity scielo.brjustia.com. The Boc protecting group is particularly useful in these synthetic schemes due to its stability under various reaction conditions and its facile removal under acidic conditions, allowing for subsequent functionalization .
The integration of chiral building blocks like this compound into combinatorial libraries is crucial for exploring chemical space effectively. By introducing specific stereocenters and functional groups, these libraries can yield compounds with enhanced target specificity and improved pharmacokinetic properties, accelerating the identification of novel drug leads justia.comresearchgate.net. The ability to create structurally diverse derivatives that might not be accessible through traditional synthetic methods is a significant advantage of this approach justia.com.
Scaffold for the Development of Non-Peptidic and Peptidomimetic Structures
This compound serves as a valuable scaffold for the development of peptidomimetic and non-peptidic structures. Peptidomimetics are compounds designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as metabolic instability, poor bioavailability, and susceptibility to proteolytic degradation mdpi.comjustia.com.
The backbone of AHPA, with its α-hydroxy-β-amino acid structure, provides a robust framework that can be modified to replace labile peptide bonds with more stable linkages, such as carbon-carbon bonds or various heterocycles, while preserving the key pharmacophoric elements essential for biological recognition justia.comresearchgate.net. This structural flexibility allows chemists to design molecules that retain the desired three-dimensional arrangement for binding to biological targets but exhibit improved drug-like properties.
For example, the phenylnorstatine motif, which is (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been successfully incorporated into macrocyclic HIV-1 protease inhibitors. In these designs, the phenylnorstatine unit replaces typical hydroxyethylene isosteres, demonstrating its utility in creating conformationally constrained and metabolically stable peptidomimetics purdue.edu. Other examples in the broader peptidomimetic field involve the transformation of peptide skeletons into heterocycles like pyrrolidinones and pyrrolidines, maintaining the side chains responsible for receptor interactions while enhancing stability . The ability of Boc-AHPA derivatives to stabilize specific protein conformations is also important for drug design targeting protein misfolding diseases .
By leveraging the unique structural features of this compound, medicinal chemists can develop innovative compounds that effectively mimic natural peptides' functions, leading to the discovery of new therapeutic agents with improved pharmacological profiles.
Biochemical and Molecular Interactions of Boc 2r,3s Ahpa Derived Structures
Enzyme Inhibition Profiling of AHPA-Containing Peptidomimetics
AHPA-containing peptidomimetics have emerged as a significant class of enzyme inhibitors due to their ability to mimic natural substrates and engage with enzyme active sites. These compounds often incorporate the 3-amino-2-hydroxy acyl scaffold, which is critical for chelating metal ions in the active sites of metalloenzymes. This section details the inhibitory profiles of AHPA-derived structures against various enzymatic targets.
Aminopeptidase (B13392206) N (APN) and Aminopeptidase B (APB) Inhibition Mechanisms
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease widely distributed in mammalian tissues and highly expressed on tumor cells, where it plays a critical role in tumor invasion, metastasis, and angiogenesis mdpi.comtandfonline.comtandfonline.comnih.gov. AHPA-containing compounds are well-known inhibitors of APN.
Natural APN inhibitors such as Bestatin (B1682670) (AHPA-Leu) and AHPA-Val incorporate the 3-amino-2-hydroxy acyl scaffold, which is essential for their biological activity mdpi.comtandfonline.comtandfonline.com. This scaffold allows for the chelation of the catalytic Zn2+ ion within the enzyme's active site mdpi.comtandfonline.com. Specifically, the hydroxyl group and carbonyl group of Bestatin act as a zinc-binding group (ZBG) to chelate the Zn2+ tandfonline.com. The phenyl group can insert into the S1 pocket of APN, and the leucine (B10760876) residue (in Bestatin) or valine residue (in AHPA-Val) can insert into the S1′ pocket, while the free amino group interacts with Glu 350 tandfonline.com.
Research has shown that certain novel derivatives of 3-amino-2-hydroxyl-3-phenylpropanoic acid can exhibit potent inhibitory activity against APN. For instance, one compound (compound 7e) demonstrated an IC50 value of 1.26 ± 0.01 μM against APN from porcine kidney, which was more potent than Bestatin (IC50 = 2.55 ± 0.11 μM) tandfonline.comtandfonline.com. This compound also showed superior inhibitory activity against APN on human ovary clear cell carcinoma ES-2 cells, with an IC50 of 30.19 ± 1.02 μM compared to Bestatin's 60.61 ± 0.1 μM tandfonline.comtandfonline.com. The length of the α-carbon atom to the aromatic ring and the presence of additional hydroxyl groups can influence APN inhibition tandfonline.com.
While APN is a well-documented target for AHPA derivatives, specific information regarding the inhibition mechanisms of Aminopeptidase B (APB) by Boc-(2R,3S)-AHPA or its direct derivatives was not prominently featured in the search results.
Table 1: Comparative APN Inhibition by AHPA Derivatives
| Compound | Enzyme Source | IC50 (µM) | Citation |
| Compound 7e | Porcine kidney APN | 1.26 ± 0.01 | tandfonline.comtandfonline.com |
| Bestatin | Porcine kidney APN | 2.55 ± 0.11 | tandfonline.comtandfonline.com |
| Compound 7e | Human ES-2 cell APN | 30.19 ± 1.02 | tandfonline.comtandfonline.com |
| Bestatin | Human ES-2 cell APN | 60.61 ± 0.1 | tandfonline.comtandfonline.com |
HIV-1 Protease Inhibition by AHPA-Derived Macrocycles
HIV-1 protease is an essential enzyme for viral propagation, making it a critical target for anti-HIV-1 drug candidates nih.govnih.gov. Macrocyclic peptides and peptidomimetics derived from AHPA structures have been developed as potent inhibitors of this enzyme. These macrocycles are designed to replace tripeptide segments of protease substrates, offering enhanced stability and conformational constraint rcsb.org.
New peptidomimetics incorporating macrocyclic components have demonstrated potent inhibition of both HIV-1 protease and viral replication (HIV-1, HIV-2) at nanomolar concentrations, without significant cytotoxicity to uninfected cells rcsb.org. For example, compounds have been reported with Ki values in the low nanomolar range against HIV-1 protease, such as 1.7 nM, 0.6 nM, and 0.3 nM for compounds 1, 2, and 3, respectively rcsb.org. Their antiviral potencies (IC50) against HIV-1-infected primary peripheral blood mononuclear cells were in the range of 45-95 nM rcsb.org.
X-ray crystal structures of these macrocyclic inhibitors bound to HIV-1 protease confirm their structural mimicry of the tripeptides they were designed to imitate rcsb.org. These studies show that common acyclic components of these inhibitors share the same space in the enzyme's active site and make identical interactions with enzyme residues, suggesting a substrate-mimicking approach to inhibition rcsb.org. The introduction of a methyl group to the α-position of amino acids within macrocyclic peptides has been shown to improve proteolytic stability, which is crucial for strong antiviral activity nih.govnih.gov.
SARS-CoV-2 Main Protease (Mpro) Inhibition by Statine-Based AHPA Analogs
The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a key viral enzyme essential for processing viral polyproteins and thus for viral replication nih.govresearchgate.netnih.govbiorxiv.org. Inhibition of Mpro is a critical strategy for developing antiviral therapeutics against COVID-19 nih.govbiorxiv.org. Statine-based peptidomimetics, which can be considered analogs incorporating AHPA-like features due to their β-hydroxy-γ-amino acid structure, have been explored as Mpro inhibitors.
A series of statine-based peptidomimetics have been synthesized and evaluated for their ability to inhibit SARS-CoV-2 Mpro activity nih.govresearchgate.net. Among 23 peptidomimetics tested, 15 compounds effectively inhibited Mpro activity by 50% or more nih.govresearchgate.net. Three compounds, 7d, 8e, and 9g, exhibited maximum inhibition above 70% and IC50 values below 1 µM nih.govresearchgate.net. These compounds also inhibited SARS-CoV-2 replication by approximately 80% without cytotoxicity nih.govresearchgate.net.
Molecular docking simulations have revealed putative hydrogen bond and hydrophobic interactions between specific amino acids in the Mpro active site and these inhibitors nih.govresearchgate.net. Molecular dynamics simulations further confirmed the stability and persisting interactions within Mpro's subsites, exhibiting favorable free energy binding values nih.govresearchgate.net. These findings suggest that statine-based peptidomimetics are potential therapeutic agents against SARS-CoV-2 by targeting Mpro nih.govresearchgate.net.
Table 2: Potent Statine-Based Peptidomimetics Inhibiting SARS-CoV-2 Mpro
| Compound | Mpro Inhibition (% at unspecified concentration) | IC50 (µM) | SARS-CoV-2 Replication Inhibition (%) | Citation |
| 7d | >70% | <1 | ~80% | nih.govresearchgate.net |
| 8e | >70% | <1 | ~80% | nih.govresearchgate.net |
| 9g | >70% | <1 | ~80% | nih.govresearchgate.net |
Inhibition of Other Metalloproteases (e.g., Renin, MetAP-1)
Beyond APN and Mpro, AHPA-derived structures have demonstrated inhibitory activity against other metalloproteases, highlighting their broad potential in drug discovery.
Renin Inhibition: Renin is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance e-cep.org. Inhibitors of renin are important for managing hypertension aafp.orgnih.gov. A group of acid protease inhibitors known as ahpatinins (Ahpatinins A, B, D, E, F, and G), isolated from Streptomyces sp. WK-142, have been found to inhibit both pepsin and renin kitasato-u.ac.jp. Ahpatinin C is identical to pepstatin A, a known aspartic protease inhibitor kitasato-u.ac.jp. While ahpatinins exhibit similar pepsin inhibitory activity, their ability to inhibit renin varies, with some showing higher renin-inhibitory activity than pepstatin A kitasato-u.ac.jp. For example, the IC50 ratio (IC50 pepsin / IC50 renin) for pepstatin A is 3,000, whereas for other ahpatinin components, it ranges from 100-1,000, indicating a stronger renin-inhibitory effect for ahpatinins compared to pepstatin A kitasato-u.ac.jp. Ahpatinin G showed the lowest such ratio, suggesting its greater potency against renin kitasato-u.ac.jp.
Methionine Aminopeptidase 1 (MetAP-1) Inhibition: Methionine aminopeptidases (MetAPs) are a family of evolutionarily conserved metalloproteases that remove the initiator methionine from nascent peptides, a process essential for protein maturation and cell growth nih.govrndsystems.comscbt.compatsnap.com. MetAP-1 is a crucial component of cellular function and viability scbt.compatsnap.com. Inhibition of MetAPs provides a novel strategy for developing anti-cancer drugs rndsystems.comscbt.comnih.govpatsnap.com. MetAP-1 inhibitors typically bind to the enzyme's active site, which relies on metal ions (typically zinc or cobalt) to catalyze its biochemical reactions, thereby preventing it from interacting with its protein substrates nih.govscbt.compatsnap.com. This disruption in protein maturation can lead to the accumulation of immature proteins, affecting cellular processes and potentially leading to cell death, particularly in rapidly dividing cells like cancer cells scbt.compatsnap.com. While AHPA derivatives are known to inhibit metalloproteases, direct evidence specifically linking this compound or its immediate derivatives to MetAP-1 inhibition was not explicitly found in the provided search results. However, as a class of metalloprotease inhibitors, AHPA-derived compounds could be a subject of future investigation for MetAP-1 inhibition.
Ornithine Decarboxylase (ODC) Inhibition by Modified AHPA Structures
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation longdom.orgnih.govnih.govosti.govcore.ac.uk. ODC is frequently dysregulated in hyperproliferative diseases, including cancer nih.govnih.govosti.gov. Pharmacological inhibition of ODC is pursued as a therapeutic strategy nih.govnih.govosti.gov.
Modified AHPA structures have been designed as ODC inhibitors. One such compound is 2-amino-5-(hydroxyimino)pentanoic acid (AHPA), which incorporates an oxime functionality based on the modified substrate of ornithine longdom.org. This AHPA derivative (Compound 6) has been shown to be a potent inhibitor of ODC longdom.org.
The mechanism of ODC inhibition by such AHPA derivatives involves the formation of a covalent oxime between the inhibitor and pyridoxal (B1214274) 5-phosphate (PLP), the enzyme's cofactor, within the catalytic site nih.govnih.govosti.gov. This stable oxime adduct makes extensive interactions with ODC and cannot be catabolized, which explains the high potency of these inhibitors nih.govnih.gov. Studies have demonstrated that this AHPA derivative significantly reduced the proliferation of MCF-7 human breast cancer cells, exhibiting greater potency than α-difluoromethylornithine (DFMO), a well-known ODC suicide inhibitor longdom.orgcore.ac.uk. The effect of AHPA on cell proliferation is attributed to its binding to ODC longdom.org.
Histone Deacetylase (HDAC) Inhibition by AHPA-Derived Compounds
Histone deacetylase (HDAC) proteins play a crucial role in gene expression by governing the acetylation state of lysine (B10760008) residues on histone proteins, typically leading to transcriptional repression nih.govscbt.com. HDAC inhibitors (HDACis) promote histone acetylation, leading to a more open chromatin configuration and facilitating gene transcription nih.govscbt.com. Given their association with cancer formation, class I and II HDAC proteins are attractive targets for anti-cancer therapy nih.gov.
AHPA derivatives have been identified as HDAC inhibitors nih.govnih.govresearchgate.netscbt.comresearchgate.net. These compounds often contain an aromatic pyrrole (B145914) in the linker chain and a halogenated phenyl capping group, which can influence their selectivity towards different HDAC classes nih.gov. For instance, some AHPA compounds preferentially inhibit class II proteins, while others show selectivity for specific class I isoforms like HDAC8 nih.gov. The metal-binding moiety and aromatic linker together contribute to selectivity among HDAC isoforms nih.gov.
Computational studies have identified potent AHPA molecules as HDAC inhibitors, with their activity confirmed by synthesis and assay nih.gov. For example, Compound 1 exhibited IC50 values of 0.1 μM against maize HD2 and 0.5 μM against mouse HDAC1 nih.gov. Compound 2 showed similar activities (IC50 values of 0.3 μM for both enzymes), while Compound 3 was a stronger HD2 inhibitor (IC50 of 0.05 μM) than mouse HDAC1 (0.78 μM) nih.gov. Docking results indicated different orientations of the pyrrole linkers and a better fit for compounds 2 and 3 into the HDAC1 binding cavity compared to compound 1 nih.gov. APHA Compound 8, a hydroxamate HDAC inhibitor, engages in hydrophobic interactions and electrostatic complementarity with the enzyme's active site, influencing the conformational landscape of HDACs scbt.com.
Table 3: HDAC Inhibition by AHPA-Derived Compounds
| Compound | Enzyme Target | IC50 (µM) | Citation |
| Compound 1 | Maize HD2 | 0.1 | nih.gov |
| Compound 1 | Mouse HDAC1 | 0.5 | nih.gov |
| Compound 2 | Maize HD2 | 0.3 | nih.gov |
| Compound 2 | Mouse HDAC1 | 0.3 | nih.gov |
| Compound 3 | Maize HD2 | 0.05 | nih.gov |
| Compound 3 | Mouse HDAC1 | 0.78 | nih.gov |
Molecular Basis of Enzyme-Ligand Interactions
The inhibitory action of this compound derivatives is largely attributed to their precise interactions within the active sites of target enzymes, particularly metalloenzymes. These interactions involve specific coordination with metal ions, strategic subsite occupancy, and intricate hydrogen bonding networks.
Role of the α-Hydroxy-β-Amino Acyl Moiety as a Zinc-Binding Group (ZBG)
A defining characteristic of this compound and its derivatives is the presence of the α-hydroxy-β-amino acyl scaffold, which functions as a potent zinc-binding group (ZBG). This moiety is critical for chelating the Zn²⁺ ion present in the active site of various metal-dependent enzymes, such as aminopeptidase N (APN) and matrix metalloproteinases (MMPs). tandfonline.comtandfonline.comnih.govnih.gov In the case of Bestatin, a well-known APN inhibitor derived from an AHPA scaffold, both the hydroxyl group and the carbonyl group of the α-hydroxy-β-amino acyl moiety are directly involved in coordinating with the zinc ion. tandfonline.comnih.govnih.gov This chelation effectively blocks the enzyme's catalytic activity by interfering with the zinc-dependent hydrolysis mechanism. Metalloprotease inhibitors commonly employ such chelating agents to disrupt enzyme function. wikipedia.org
Analysis of Hydrogen Bonding Networks and Key Residue Interactions
Beyond zinc chelation, the interaction of this compound derivatives within enzyme active sites involves a complex network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions collectively stabilize the enzyme-ligand complex and orient the inhibitor for optimal activity. wikipedia.org In the case of Bestatin binding to APN, the free amino group of the AHPA moiety forms a crucial interaction with Glu 350 of the enzyme. tandfonline.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound scaffold influence its biological activity. These investigations provide insights into designing more potent and selective inhibitors.
Influence of Stereochemistry on Binding Affinity and Efficacy
The stereochemistry of the α-hydroxy-β-amino acid moiety in this compound is a critical determinant of its biological activity. The (2R,3S) configuration of 3-amino-2-hydroxyl-3-phenylpropanoic acid is a commercially significant chiral building block for the synthesis of various aminopeptidase N (APN) inhibitors. tandfonline.com Research on related AHPA derivatives, such as (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, highlights that this specific stereochemical configuration is crucial for its biological activity, particularly in the synthesis of protease inhibitors like Bestatin. Indeed, the (2S,3R) form is often preferred for Bestatin synthesis due to its optimal enzyme-binding affinity.
Further evidence for the importance of stereochemistry comes from studies on (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (AHNPA) dipeptide derivatives, where the (2R,3S) isomer exhibited potent APN inhibitory activity. researchgate.net High-resolution X-ray crystal structures of enzymes in complex with α-hydroxy-β-amino acid inhibitors have been instrumental in elucidating the precise stereochemical requirements for effective inhibition. acs.org The stereoselective synthesis of all four AHPA isomers is a field of active research, underscoring the profound impact of chirality on their biological profiles. researchgate.net
Impact of Side Chain Modifications and Peptide Coupling Partners
Modifications to the side chain of the AHPA moiety and the nature of the peptide coupling partners significantly influence the binding affinity and efficacy of this compound derivatives. The phenyl group in the AHPA core is known to insert into the S1 pocket of enzymes like APN, while the amino acid residue coupled at the C-terminus (e.g., leucine in Bestatin or valine in AHPA-Val) occupies the S1' pocket. tandfonline.comnih.gov This highlights the importance of both the intrinsic side chain of the AHPA scaffold and the appended peptide for achieving optimal subsite occupancy and interactions.
Studies have demonstrated that variations in the peptide coupling partner can lead to substantial differences in inhibitory potency. For example, compound 7e, a derivative of 3-amino-2-hydroxyl-3-phenylpropanoic acid, showed more potent inhibitory activity against APN (IC₅₀ = 1.26 ± 0.01 µM) compared to Bestatin (IC₅₀ = 2.55 ± 0.11 µM) against porcine kidney APN. tandfonline.comtandfonline.com This indicates that strategic modifications to the AHPA scaffold can enhance inhibitory activity.
Table 1: Comparative Inhibitory Activity of AHPA Derivatives Against Porcine Kidney APN
| Compound | IC₅₀ (µM) | Reference |
| Bestatin (AHPA-Leu) | 2.55 ± 0.11 | tandfonline.comtandfonline.com |
| Compound 7e (AHPA derivative) | 1.26 ± 0.01 | tandfonline.comtandfonline.com |
Exploring different P1 side-chain functionalities in α-hydroxy-β-amino acid derivatives has been shown to lead to significant improvements in potency and selectivity against target enzymes. acs.org The inhibitory activity of such derivatives often correlates strongly with the type of side chain incorporated. nih.gov Furthermore, broader studies on amino acid side chains in peptides indicate that changes in their length and branching can affect amphiphilicity and selective bioactivities, influencing interactions with biological membranes and enzyme active sites. nih.gov
Effects of Conformational Constraints and Macrocyclization on Biological Activity
Conformational constraints and macrocyclization are pivotal strategies in drug design to enhance the potency, selectivity, and pharmacokinetic properties of small molecules and peptides. For this compound derived structures, these modifications can significantly influence their biological activity by preorganizing the molecule into a conformation favorable for target binding.
Macrocyclization, the process of forming a cyclic structure from a linear precursor, has been shown to improve the stability and biological activity of peptides and peptidomimetics nih.govnih.gov. In the context of HIV-1 protease inhibitors, the incorporation of N-Boc-(2R,3S)-AHPA (compound 2.24) into macrocyclic structures has been demonstrated to be crucial for preorganizing the inhibitor's extended conformation, which is necessary for effective inhibitory activity upm.edu.ph. This preorganization can lead to a reduced entropic penalty upon binding to the target enzyme, thereby increasing binding affinity.
Similarly, introducing conformational constraints into AHPA derivatives, even without full macrocyclization, can impact their inhibitory profiles. Studies on histone deacetylase (HDAC) inhibitors, which include AHPA derivatives, have shown that conformationally constrained forms can exhibit comparable or even superior inhibitory activities compared to their more flexible counterparts nih.govwikipedia.org. For instance, certain conformationally constrained derivatives of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide (an APHA derivative) demonstrated enhanced HD2 inhibiting activities nih.govwikipedia.org. Furthermore, molecular modeling studies have revealed that subtle changes in stereochemistry, which induce conformational changes, can have a detrimental effect on the activity of certain enzyme inhibitors, highlighting the critical role of precise conformational control.
Table 1: Inhibitory Activities of Selected AHPA Derivatives Against Enzymes
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| APHA Derivative (Compound 3a) | Maize HD2 | 0.043 | nih.govwikipedia.org |
| APHA Derivative (Compound 1) | Maize HD2 | 0.1 | |
| APHA Derivative (Compound 1) | Mouse HDAC1 | 0.5 | |
| APHA Derivative (Compound 2) | Maize HD2 | 0.3 | |
| APHA Derivative (Compound 2) | Mouse HDAC1 | 0.3 |
Computational Studies in Ligand Design and Interaction Analysis
Computational studies have become indispensable tools in modern ligand design and drug discovery, significantly reducing the time and cost associated with identifying and optimizing potential therapeutic agents. These methods provide atomic-level insights into molecular interactions, guiding the rational design of compounds like those derived from this compound. Computational approaches are broadly categorized into structure-based drug design (SBDD), which utilizes the 3D structure of the target protein, and ligand-based drug design (LBDD), which relies on the physicochemical properties of known ligands.
Molecular Docking and Dynamics Simulations of AHPA-Enzyme Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity, the specific binding site, and the potential mechanism of action. It allows researchers to visualize the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-enzyme complex.
Molecular dynamics (MD) simulations complement docking studies by providing a time-dependent view of the protein-ligand complex, allowing for the exploration of dynamic behavior, conformational changes, and the stability of interactions over time. This dynamic perspective is crucial for understanding the true binding mechanism, as proteins and ligands are not rigid entities.
In the context of AHPA-enzyme complexes, computational studies have played a vital role. For example, the synthesis and incorporation of N-Boc-(2R,3S)-AHPA into macrocyclic HIV-1 protease inhibitors have been supported by molecular modeling, which helps in understanding the conformational preorganization necessary for their activity upm.edu.ph. While specific detailed docking and MD results for this compound itself are not extensively detailed in the provided search results, its derivatives, such as APHA-based HDAC inhibitors, have been subjected to docking studies. These studies revealed different orientations of pyrrole linkers and indicated a better fit into the binding cavity of HDAC1 for certain compounds. Similarly, statine-based peptidomimetics, which share structural similarities with AHPA derivatives (containing a β-hydroxy-γ-amino acid core), have been investigated against SARS-CoV-2 Mpro using molecular docking and MD simulations. These studies confirmed the stability of the complexes and favorable free energy binding, identifying crucial hydrogen bond and hydrophobic interactions.
In Silico Prediction of Binding Affinities and Pharmacophore Modeling
In silico prediction of binding affinities is a crucial aspect of computational ligand design, often derived from the results of molecular docking and MD simulations. These predictions provide a quantitative measure of how strongly a ligand is expected to bind to its target protein, enabling the ranking and selection of promising candidates from large chemical libraries. For instance, studies on α-glucosidase inhibitors have utilized docking energies and binding free energy calculations to predict and correlate with experimental inhibitory activities.
Pharmacophore modeling is another powerful computational technique that defines the essential steric and electronic features of a molecule required for its optimal interaction with a specific biological target and to elicit a biological response. A pharmacophore model can be generated using two main approaches:
Structure-based pharmacophore modeling : This approach utilizes the known 3D structure of the target protein, often in complex with a ligand, to identify key interaction points within the binding site.
Ligand-based pharmacophore modeling : This is employed when the 3D structure of the target protein is unavailable. It involves identifying common chemical features from a set of known active ligands and aligning them to derive a pharmacophore hypothesis.
Pharmacophore models are widely used as queries for virtual screening of compound databases, allowing for the rapid identification of novel molecules with desired biological activities. They can also be combined with molecular docking simulations to enhance the accuracy and efficiency of virtual screening campaigns. While specific pharmacophore models for this compound are not detailed in the provided information, the general principles apply to its derivatives in the design of enzyme inhibitors.
Advanced Applications of Boc 2r,3s Ahpa in Medicinal Chemistry and Drug Discovery Research
Rational Design Principles for Peptidomimetics Incorporating AHPA Scaffolds
The design of peptidomimetics aims to create molecules that replicate the function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased target specificity. wikipedia.orgiscientific.org The AHPA scaffold is particularly valuable in this context due to its ability to introduce conformational constraints and mimic key peptide structural elements.
A primary strategy in peptidomimetic design is the modification of the peptide backbone and the incorporation of non-natural amino acids (NNAAs). researchgate.net These alterations are intended to confer resistance to proteolysis and to lock the molecule into a bioactive conformation. nih.govnih.gov Boc-(2R,3S)-AHPA is itself a non-proteinogenic amino acid derivative, and its incorporation into a peptide sequence represents a significant modification.
Strategies for backbone modification include:
N-Alkylation and N-Amination: Substituting the amide backbone can maintain side-chain functionality while altering backbone geometry. nsf.gov While N-alkylation can sometimes disrupt essential hydrogen bonds, N-amination can introduce distinct geometries while preserving H-bond donor capacity. nsf.gov
Isosteric Replacements: Replacing amide bonds with bioisosteres, such as triazole rings, can enhance stability and regulate receptor subtype selectivity. researchgate.net
Incorporation of Diverse NNAAs: The use of NNAAs with varied side chains and stereochemistry allows for the fine-tuning of a peptidomimetic's structure to achieve a perfect match with its biological target. nih.gov These modifications can influence the molecule's hydrophobicity, charge, and steric profile, thereby optimizing its pharmacodynamic and pharmacokinetic properties. tandfonline.com
The inclusion of NNAAs is a powerful tool for creating therapeutic peptidomimetics with improved potency, stability, and selectivity. plos.org The vast structural diversity of available NNAAs provides a rich toolkit for medicinal chemists to construct novel molecular scaffolds.
A key goal of peptidomimetic design is to replicate the three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a peptide's biological activity. The AHPA scaffold is adept at mimicking secondary structures found in peptides, such as β-turns. researchgate.net
β-Turn Mimicry: β-turns are critical recognition motifs in many protein-protein interactions (PPIs). The constrained nature of the AHPA structure can pre-organize a peptide chain into a turn-like conformation, thereby reducing the entropic penalty upon binding to its target. The hydroxy and Boc-protected amino groups of this compound make it a versatile building block for creating constrained peptidomimetics, such as those incorporating β-turn motifs.
Conformational Mimicry: By imposing conformational constraints, peptidomimetics can more closely mimic the native, bioactive conformation of a peptide epitope. nih.gov This "conformational mimicry" can lead to a more potent biological response. nih.gov The stereochemistry of the AHPA unit is critical; for instance, the (2S,3R) configuration is often preferred for its optimal enzyme-binding affinity in inhibitors like bestatin (B1682670). The design of class B peptidomimetics often involves using non-natural building blocks, like AHPA, to replicate the conformation of a specific peptide binding motif. wikipedia.org
Table 1: Examples of Bioactive Peptidomimetics and Scaffolds
Compound/Scaffold Class Key Structural Feature Therapeutic Goal/Application Reference Stapled Peptides Macrocyclization via non-natural amino acids to stabilize α-helical structure. Inhibition of protein-protein interactions (e.g., p53-MDM2). researchgate.net Azapeptides Substitution of an α-carbon with a nitrogen atom in the peptide backbone. Enhanced chemical stability and resistance to proteolytic cleavage for protease inhibitors. nih.gov β-Peptides Composed of β-amino acids, leading to stable, predictable secondary structures (foldamers). Mimicry of natural peptide structures with improved stability. researchgate.net 2-Phenylindoles & Arylsulphonamides Novel heterocyclic scaffolds. Antimycobacterial agents with potential new modes of action. nih.gov LTX-109 Tripeptide derivative with large C-terminus substituent group. Antimicrobial agent designed to resist enzymatic hydrolysis. plos.org
Backbone Modifications and Incorporation of Non-Natural Amino Acids
Exploration of Biological Activities beyond Direct Enzyme Inhibition
While AHPA is famously a core component of many potent enzyme inhibitors (acting as a transition-state analog), its structural versatility allows for its use in developing ligands that modulate other types of biological interactions.
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. nih.govdovepress.com Developing small molecules or peptidomimetics to disrupt or stabilize these interactions is a major goal in modern drug discovery. nih.govresearchgate.net The flat and extensive nature of many PPI interfaces makes them challenging for traditional small molecules. dovepress.com
Peptidomimetics built upon scaffolds like AHPA are well-suited for this challenge. By mimicking key secondary structures such as α-helices or β-turns, these molecules can effectively interact with PPI interfaces. researchgate.net
Orthosteric Inhibition: An AHPA-derived ligand could be designed to bind directly at the PPI interface, physically blocking the interaction between the two protein partners. dovepress.com
Allosteric Modulation: Alternatively, a ligand could bind to a distal (allosteric) site on one of the proteins, inducing a conformational change that alters the binding interface and prevents the interaction. dovepress.comfrontiersin.org
Stabilization of PPIs: In some cases, the therapeutic goal is to stabilize a PPI. researchgate.net Small-molecule "molecular glues" can bind at the interface of a protein complex, enhancing its stability and biological function. researchgate.net
While specific examples of this compound-derived ligands as PPI modulators are still emerging, the principles of peptidomimetic design strongly support their potential in this area. Research has shown that derivatives of the core AHPA structure can inhibit enzymes implicated in neurodegenerative diseases, demonstrating its utility in creating targeted bioactive agents.
A "scaffold" is the core structure of a molecule to which various functional groups are attached. The discovery of novel scaffolds is crucial for expanding the range of druggable targets. nih.gov The AHPA structure can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different one while retaining biological activity. This can lead to new intellectual property and improved drug-like properties. Analysis shows that the growth in bioactive compounds over time is largely driven by the discovery of new scaffolds. nih.gov
Hybrid Molecules: this compound can be used as a key building block in the synthesis of hybrid compounds, where it is combined with other pharmacophores to create molecules with novel or dual activities. researchgate.net
Activity-Directed Synthesis: This novel discovery approach uses biological activity to guide the outcome of chemical reactions that have multiple possible products. whiterose.ac.uk Such a strategy could exploit the reactivity of the AHPA scaffold to generate diverse libraries of compounds from which new bioactive molecules can emerge in tandem with their synthetic routes. whiterose.ac.uk
The identification of novel scaffolds, such as 2-phenylindoles and arylsulphonamides as antimycobacterial agents, highlights the importance of moving beyond known chemotypes to find new therapeutics. nih.gov The AHPA framework provides a validated starting point for such explorations.
Modulation of Protein-Protein Interactions via AHPA-Derived Ligands
Future Directions and Emerging Research Avenues for this compound
The future of drug discovery involving this compound and related peptidomimetics is likely to be shaped by several emerging trends in technology and chemical biology.
Artificial Intelligence and Machine Learning: AI-driven generative models are becoming powerful tools for designing novel peptides and peptidomimetics that go beyond the space of natural amino acids. rsc.org These computational techniques can predict peptide-protein interactions and optimize sequences for desired properties like binding affinity and stability, accelerating the design of new AHPA-based therapeutics. iscientific.orgrsc.org
Advanced Drug Delivery Systems: A major challenge for peptide-based drugs is effective delivery to their site of action. iscientific.org Future research will likely focus on conjugating AHPA-containing peptidomimetics to carrier molecules, nanoparticles, or cell-penetrating peptides to improve their bioavailability, stability, and ability to cross biological barriers like the blood-brain barrier. iscientific.orgacs.org
Targeting Intracellular PPIs: Developing methods to get larger molecules like peptidomimetics inside cells remains a key hurdle. Future work will involve optimizing the physicochemical properties of AHPA-derived scaffolds to enhance cell permeability, enabling them to target the vast number of "undruggable" intracellular PPIs. tandfonline.comnih.gov
Sustainable Synthesis: "Green" chemistry principles are becoming more important in pharmaceutical manufacturing. Future research may focus on developing more environmentally friendly and efficient methods for synthesizing this compound and incorporating it into larger molecules, for example, by using water-based synthesis or renewable raw materials. creative-peptides.com
The continued exploration of chemical modifications, coupled with advances in computational design and drug delivery, will ensure that scaffolds like this compound remain at the forefront of medicinal chemistry research. iscientific.orgnih.gov
Development of More Efficient and Sustainable Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure this compound is critical for its use in pharmaceuticals, as the biological activity of the final drug molecule is highly dependent on its precise three-dimensional structure. biosynth.com Early synthetic routes have been refined over the years to improve efficiency, stereoselectivity, and sustainability.
Researchers have focused on developing methods that provide high diastereoselectivity. One efficient approach involves the hydroxylation of an enolate derived from a protected amino acid precursor. For instance, the hydroxylation of an enolate from methyl (3S)-N-Z-3-amino-4-phenylbutanoate using an oxodiperoxymolybdenum complex has been reported as an effective method. tandfonline.com Another strategy relies on the use of chiral synthons that guide the stereochemical outcome of the reaction. The use of (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone, a readily accessible chiral building block, has been shown to stereoselectively produce the desired (2S,3R) amino hydroxy acid core structure found in inhibitors like Bestatin. tandfonline.com
| Method | Key Precursor/Synthon | Key Reagent/Reaction | Reported Outcome/Advantage | Reference |
|---|---|---|---|---|
| Enolate Hydroxylation | Methyl (3S)-N-Z-3-amino-4-phenylbutanoate | Oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) complex (MoOPH) | Efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. | tandfonline.com |
| Chiral Auxiliary Approach | (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone | Stereoselective functionalization guided by the chiral oxazolidinone. | Facile synthesis of the key components of Amastatin and Bestatin. | tandfonline.com |
| Industrial Process via Cyanohydrin | (S)-phenylalaninal derivative | Reaction with di-t-butyl dicarbonate (B1257347) after cyanohydrin formation and hydrolysis. | A process for producing (2S,3S)-3-[(t-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, an intermediate for HIV protease inhibitors. | google.com |
| Diastereoselective Alkylation | (2S)-3-amino-2-hydroxypropanoic acid | Reaction with phenyl boronic acid and potassium carbonate. | A method yielding high diastereoselectivity, useful for synthesizing chiral drugs. | biosynth.com |
Expanding the Therapeutic Scope of AHPA-Derived Enzyme Inhibitors
The (2R,3S)-AHPA scaffold is a cornerstone in the structure of numerous enzyme inhibitors, which are molecules designed to block or slow down biochemical reactions, often to treat diseases. sigmaaldrich.comlongdom.orglongdom.org By modifying the groups attached to the core AHPA structure, medicinal chemists can target a wide array of enzymes implicated in various pathologies.
Initially, AHPA derivatives were recognized for their potent inhibition of aminopeptidases. Bestatin, which contains a (2S,3R)-AHPA core, is a well-known inhibitor of these enzymes and has been studied for its role in cancer therapy. tandfonline.com The structural features of AHPA allow it to mimic the transition state of peptide bond hydrolysis, leading to strong binding in the active site of metalloproteases. tandfonline.com
The therapeutic applications of AHPA-derived inhibitors have significantly expanded beyond aminopeptidases. A major area of success has been in the development of HIV protease inhibitors. tandfonline.com The AHPA moiety is a key component in several antiretroviral drugs, such as Atazanavir. pharmaffiliates.compurdue.eduplos.org These inhibitors are designed to fit into the active site of the HIV-1 protease, an enzyme essential for the virus's replication cycle, thereby preventing the maturation of new viral particles. nih.govdrugbank.com
More recently, the AHPA scaffold has been incorporated into direct renin inhibitors. nih.gov Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. researchgate.netphysio-pedia.com Inhibitors like Aliskiren, the first orally active direct renin inhibitor, demonstrate how the core structure can be adapted to target different classes of enzymes, in this case, an aspartic protease involved in cardiovascular disease. cellagentech.comwww.gov.uk Research also suggests potential applications for AHPA derivatives in targeting enzymes associated with neurodegenerative diseases.
| Enzyme Class | Specific Target Enzyme | Therapeutic Area | Example Inhibitor/Application | Reference |
|---|---|---|---|---|
| Metalloprotease | Aminopeptidase (B13392206) N (APN/CD13) | Oncology | Bestatin analogues (e.g., AHPA-Val) | tandfonline.comtandfonline.comnih.gov |
| Aspartic Protease | HIV-1 Protease | Antiviral (HIV/AIDS) | Component of Atazanavir and other protease inhibitors. | google.compurdue.edunih.gov |
| Aspartic Protease | Renin | Cardiovascular (Hypertension) | Core structure found in direct renin inhibitors. | nih.govresearchgate.net |
| Various | Enzymes in neurodegenerative pathways | Neurology | Potential development for conditions like Alzheimer's disease. |
Integration with Advanced Computational and High-Throughput Screening Approaches
Modern drug discovery heavily relies on the integration of computational tools and high-throughput screening (HTS) to accelerate the identification and optimization of new drug candidates. nih.gov These technologies are particularly valuable in research involving established scaffolds like this compound, enabling more rational drug design and the exploration of vast chemical libraries.
Computational methods, such as molecular docking and pharmacophore modeling, are used to predict how AHPA-derived molecules will bind to their target enzymes. nih.gov By creating 3D models of the enzyme's active site, researchers can virtually design and screen new derivatives to improve their binding affinity and selectivity. For example, docking studies have been used to analyze the binding modes of AHPA-based inhibitors within the active site of aminopeptidase N, guiding the synthesis of more potent compounds. tandfonline.comnih.gov High-resolution X-ray crystallography of inhibitor-enzyme complexes provides further crucial insights into these molecular interactions, validating computational models and informing future design strategies. nih.gov
High-Throughput Screening (HTS) complements these computational approaches by enabling the rapid, automated testing of thousands to millions of compounds for their ability to inhibit a specific enzyme. axxam.comprior.com HTS campaigns can screen diverse chemical libraries to identify novel hits that may contain the AHPA-motif or to test libraries of specifically designed AHPA derivatives. agilent.comcriver.com The data from HTS can then be used to build Structure-Activity Relationships (SAR), which help medicinal chemists understand how chemical modifications affect biological activity. nih.gov This iterative cycle of computational design, synthesis, and high-throughput testing significantly streamlines the drug discovery process, allowing for the efficient evolution of a simple building block like this compound into highly optimized clinical candidates.
| Methodology | Application in AHPA-Related Research | Key Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation of AHPA derivatives in the active site of target enzymes like aminopeptidase N or HIV protease. | Understanding key ligand-protein interactions and guiding the design of inhibitors with improved potency. | tandfonline.comnih.govnih.gov |
| Pharmacophore Modeling | Generating a 3D model of the essential features required for enzyme inhibition to screen virtual databases for new lead compounds. | Identification of novel chemical scaffolds with potential inhibitory activity against the target enzyme. | nih.gov |
| High-Throughput Screening (HTS) | Testing large libraries of compounds to identify new inhibitors of target enzymes like aminopeptidases or viral proteases. | Discovery of novel hit compounds and generation of extensive Structure-Activity Relationship (SAR) data. | agilent.comnih.gov |
| X-ray Crystallography | Determining the high-resolution 3D structure of an AHPA-derived inhibitor bound to its target enzyme. | Provides precise, experimentally-verified details of binding interactions, confirming and refining computational models. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(2R,3S)-AHPA, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Optimize coupling reactions by adjusting solvent systems (e.g., DMF/DCM mixtures) and activating agents (e.g., HATU/DIPEA). Monitor intermediates via LC-MS and TLC. For stereochemical fidelity, use chiral auxiliaries or asymmetric catalysis, as demonstrated in HIV-1 protease inhibitor analogs . Post-synthesis, purify via reverse-phase HPLC and validate purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration confirmation with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Compare experimental [α]D (optical rotation) values with literature data for (2R,3S) isomers. For indirect validation, test inhibitory activity against HIV-1 protease; stereochemical mismatches result in reduced potency, as shown in comparative studies of (3S,4S) vs. (3R,4S) isomers .
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against protease targets?
- Methodological Answer : Use fluorescence-based assays (e.g., FRET substrates) to measure protease inhibition kinetics. Include controls for non-specific binding (e.g., bovine serum albumin) and validate with known inhibitors (e.g., ritonavir). Perform dose-response curves to calculate IC₅₀ values. Replicate experiments in triplicate and analyze data using nonlinear regression models (e.g., GraphPad Prism) to ensure statistical significance (p < 0.05) .
Q. What strategies ensure a rigorous literature review when investigating this compound’s mechanism of action?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and databases (PubMed, SciFinder). Use Boolean search terms: "(this compound) AND (protease inhibitor OR structure-activity relationship)". Critically evaluate sources for experimental reproducibility (e.g., described HPLC gradients, assay protocols) and cross-reference with crystallographic data in the Protein Data Bank (PDB) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its stereoisomers?
- Methodological Answer : Conduct comparative molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding pocket interactions. Pair simulations with mutagenesis studies (e.g., Ala-scanning of protease active sites) to identify residue-specific contributions. Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies often arise from minor stereochemical shifts affecting hydrogen-bond networks, as observed in (3S,4S) vs. (3R,4S) analogs .
Q. What structural insights from X-ray crystallography can guide SAR studies for this compound derivatives?
- Methodological Answer : Extract key interactions (e.g., hydrogen bonds between the Boc group and Asp25/Asp29 of HIV-1 protease) from PDB entries (e.g., 1HPV). Use these to design derivatives with modified P1/P1’ side chains. Test substitutions (e.g., Glu-Phe vs. Val-Val) for enhanced hydrophobic contacts. Prioritize analogs showing <10 nM IC₅₀ in enzymatic assays and >100-fold selectivity over human proteases .
Q. How can computational modeling predict off-target interactions of this compound in complex biological systems?
- Methodological Answer : Perform ensemble docking (e.g., AutoDock Vina) against proteome-wide homology models (e.g., SwissModel). Apply machine learning classifiers (e.g., Random Forest) trained on ToxCast data to flag potential cytochrome P450 or hERG channel interactions. Validate predictions with high-content screening (HCS) in hepatocyte or cardiomyocyte cell lines .
Q. What methodologies ensure reproducibility in this compound research across independent labs?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Synthesis : Publish step-by-step protocols with exact reagent ratios (e.g., 1.2 eq. HATU) and purification gradients.
- Assays : Share raw kinetic data (e.g., .csv files) and statistical code (e.g., R/Python scripts).
- Modeling : Deposit MD trajectories in public repositories (e.g., Zenodo). Cross-validate findings via collaborative ring trials .
Q. How should researchers address ethical considerations in data handling for this compound studies?
- Methodological Answer : Anonymize all datasets containing proprietary structural information. Store sensitive data (e.g., high-throughput screening results) on encrypted, access-controlled servers. Follow institutional review board (IRB) guidelines for studies involving human-derived enzymes, including informed consent for enzyme sources (e.g., recombinant proteins from donated cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
